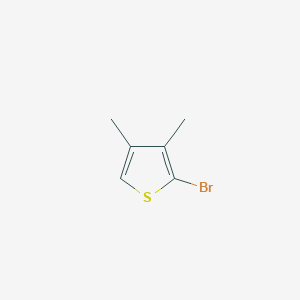

2-Bromo-3,4-dimethylthiophene

Beschreibung

Significance of Substituted Thiophenes as π-Electron-Rich Heterocycles

Substituted thiophenes are five-membered heterocyclic compounds containing a sulfur atom, which imparts a high degree of aromaticity and π-electron density. researchgate.netresearchgate.net This electron-rich nature is fundamental to their utility in a wide array of applications. researchgate.net The versatile chemistry of thiophenes allows for the creation of a broad spectrum of derivatives with tailored functionalities. researchgate.net

Key characteristics of substituted thiophenes include:

High Aromaticity and Stability: Thiophenes are chemically stable and possess significant aromatic character. researchgate.net

Electronic Properties: The sulfur atom's polarizability contributes to excellent charge transport properties, making thiophene-based materials crucial in organic electronics. semanticscholar.org

Tunable Properties: The properties of thiophenes can be finely tuned by altering their molecular structure through substitution. researchgate.net

These attributes have led to their widespread use in the development of organic semiconductors, fluorescent compounds, and materials for electronic and optoelectronic devices. researchgate.net Thiophene (B33073) derivatives are integral components in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). researchgate.netsemanticscholar.org

Strategic Importance of Brominated Thiophenes as Versatile Synthetic Intermediates

The introduction of a bromine atom onto the thiophene ring dramatically enhances its synthetic versatility. jcu.edu.aunih.gov Brominated thiophenes, such as 2-Bromo-3,4-dimethylthiophene, serve as key intermediates in a multitude of chemical transformations. jcu.edu.aunih.gov

The strategic importance of brominated thiophenes stems from their ability to participate in a variety of cross-coupling reactions, including:

Suzuki-Miyaura Coupling: This reaction, which forms carbon-carbon bonds, is widely used to synthesize biaryl compounds and other complex organic molecules. jcu.edu.aunih.govnih.gov

Stille Coupling: This method utilizes organotin reagents to create new carbon-carbon bonds. researchgate.netjcu.edu.au

Negishi Coupling: This reaction involves the use of organozinc reagents. researchgate.netpsu.edu

Direct C-H Arylation: This newer technique allows for the formation of carbon-carbon bonds directly from a C-H bond, offering a more atom-economical approach. researchgate.net

These reactions enable the precise and controlled introduction of various functional groups onto the thiophene core, paving the way for the synthesis of a vast library of novel compounds with desired properties. jcu.edu.aunih.gov The bromine atom acts as a handle, allowing chemists to build more complex molecular architectures.

Evolution of Research on this compound within Organic Synthesis and Materials Science

Research on this compound has evolved significantly, driven by the increasing demand for advanced materials with specific electronic and optical properties. Initially, its utility was primarily recognized in the realm of organic synthesis as a versatile building block. uio.nounit.no

The synthesis of this compound itself can be achieved through the direct bromination of 3,4-dimethylthiophene (B1217622) using reagents like N-bromosuccinimide (NBS). rsc.orgkuleuven.be This straightforward synthesis makes it a readily accessible starting material for more complex targets.

In recent years, the focus has shifted towards its application in materials science. researchgate.netsemanticscholar.org The unique combination of the bromine atom and the two methyl groups on the thiophene ring imparts specific electronic properties that are advantageous for the development of organic electronic materials. researchgate.netsemanticscholar.org For instance, it can be used as a monomer in the synthesis of conducting polymers and as a precursor for molecules used in organic photovoltaics. researchgate.netsemanticscholar.org

Current Research Trajectories and Academic Impact

Current research involving this compound continues to expand into new and exciting areas. Researchers are exploring its use in the development of novel organic semiconductors with improved charge mobility and stability. semanticscholar.orgrsc.org Additionally, its derivatives are being investigated for their potential in creating materials with unique photophysical properties, such as those required for advanced sensors and imaging agents. researchgate.net

The academic impact of this compound is evident in the growing number of publications that feature this compound as a key starting material or building block. Its versatility ensures its continued relevance in the ongoing quest for new materials and synthetic methodologies that can address the challenges of modern technology.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇BrS | cymitquimica.com |

| Molecular Weight | 191.09 g/mol | cymitquimica.com |

| Purity | Min. 95% | cymitquimica.com |

Related Thiophene Compounds and their CAS Numbers

| Compound Name | CAS Number |

| 3,4-Dimethylthiophene | 632-15-5 |

| 2,5-diiodo-3,4-dimethylthiophene | 98197-75-2 |

| 2,5-dibromo-3,4-dimethylthiophene | 74707-05-4 |

| 2-Bromo-3-hexylthiophene | 69249-61-2 |

| 2-Bromothiophene (B119243) | 1003-09-4 |

| 2,5-Dibromo-3,4-dimethylthiophene | 74707-05-4 |

| 4-Bromo-2,5-dimethylthiophene-3-sulfonamide | 937637-07-5 |

| 2-Bromo-3,5-dimethylthiophene | 172319-76-5 |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-3,4-dimethylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrS/c1-4-3-8-6(7)5(4)2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXMHBKEDYKMND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731189 | |

| Record name | 2-Bromo-3,4-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169328-87-4 | |

| Record name | 2-Bromo-3,4-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 3,4 Dimethylthiophene

Regioselective Bromination of 3,4-Dimethylthiophene (B1217622)

The direct bromination of 3,4-dimethylthiophene is a primary route for the synthesis of the 2-bromo derivative. The inherent electronic properties of the thiophene (B33073) ring, combined with the directing effects of the methyl substituents, facilitate high regioselectivity. The sulfur atom strongly activates the C2 and C5 positions for electrophilic attack, while the methyl groups at C3 and C4 further enhance this preference.

Electrophilic aromatic substitution (EAS) is the most common method for the synthesis of 2-bromo-3,4-dimethylthiophene. libretexts.org This reaction involves an electrophile attacking the electron-rich thiophene ring, leading to the substitution of a hydrogen atom. libretexts.orgyoutube.com The process typically proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion, which is stabilized by resonance. libretexts.org A subsequent deprotonation step restores the aromaticity of the ring. libretexts.org

A widely used and effective brominating agent for this transformation is N-bromosuccinimide (NBS). jcu.edu.aunewcastle.edu.au The reaction of 3,4-dimethylthiophene with NBS typically provides the desired 2-bromo product with high selectivity. The choice of solvent and temperature is critical to control the reaction rate and minimize the formation of byproducts, such as the 2,5-dibromo derivative. jcu.edu.aunewcastle.edu.au Studies on analogous 3-alkylthiophenes have shown that solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetic acid are commonly employed. jcu.edu.aunewcastle.edu.aursc.org

| Brominating Agent | Solvent | Temperature | Outcome |

| N-Bromosuccinimide (NBS) | Acetic Acid | Room Temp. | High regioselectivity at the 2-position. researchgate.net |

| N-Bromosuccinimide (NBS) | THF/Hexane | 0 °C to RT | Effective for monobromination of substituted thiophenes. rsc.org |

| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | Controlled (e.g., 15-30°C) | Allows for predictable reaction times and high purity. newcastle.edu.au |

This table is interactive. Click on the headers to sort.

In response to the growing demand for sustainable chemical processes, alternative and green methodologies for the bromination of thiophenes have been developed. nih.gov These methods aim to reduce the use of hazardous reagents and minimize waste. nih.gov

One innovative approach involves the use of a brominating agent prepared from pyridine, hydrobromic acid, and hydrogen peroxide. google.com This system offers a safer and more environmentally friendly alternative to using elemental bromine. google.com The reaction proceeds with high selectivity and yield, and the brominating agent can potentially be recycled. google.com Another green approach utilizes L-valine methyl ester as a catalyst in a system with sodium bromide and hydrogen peroxide, which has been shown to improve the 2-position selectivity in the bromination of thiophene. google.com These methods represent a significant step towards the development of greener synthetic routes for 2-bromothiophene (B119243) derivatives. google.comgoogle.com

Precursor Synthesis and Functional Group Interconversion Strategies for Thiophene Scaffolds

While direct bromination of the 3,4-dimethylthiophene precursor is common, other strategies involving the construction of the thiophene ring or the interconversion of functional groups provide alternative pathways. libretexts.orgjcu.edu.au

The primary precursor, 3,4-dimethylthiophene, is a known compound that can be synthesized through various established methods in heterocyclic chemistry. nih.gov However, for substrates where direct bromination might lead to a mixture of isomers or undesired side reactions, functional group interconversion offers a highly regioselective alternative. A powerful strategy is the lithiation of a thiophene derivative followed by quenching with an electrophilic bromine source. researchgate.net This process involves the deprotonation of the thiophene ring at a specific position using a strong organolithium base, such as n-butyllithium (n-BuLi), typically at low temperatures like -78°C. researchgate.netgoogle.com This creates a highly reactive thienyllithium intermediate. The subsequent addition of elemental bromine (Br₂) or another bromine source precisely installs a bromine atom at the lithiated position. researchgate.netgoogle.com This method provides excellent control over the regiochemistry of bromination, making it invaluable for the synthesis of specifically substituted thiophenes. researchgate.net

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of reaction conditions. scielo.br Key parameters that influence the outcome of the reaction include temperature, solvent, reaction time, and the stoichiometry of the reagents. newcastle.edu.auscielo.br

For electrophilic bromination with NBS, temperature control is crucial. The initial monobromination of alkylthiophenes can be significantly exothermic, and managing this heat release is essential for preventing over-reaction and the formation of dibrominated byproducts. newcastle.edu.au Kinetic studies on the bromination of 3-hexylthiophene, a related substrate, revealed that running the reaction at a controlled temperature (e.g., 15°C for the first bromination) can maximize the yield of the desired monobrominated product. newcastle.edu.au

The choice of solvent also plays a critical role. Solvents like acetic acid or DMF can influence the reactivity of the brominating agent and the stability of the intermediates, thereby affecting the regioselectivity. jcu.edu.aunewcastle.edu.au Furthermore, adjusting the molar equivalents of the brominating agent is a straightforward way to control the extent of bromination. Using approximately one equivalent of NBS favors the formation of the monobrominated product, while an excess would lead to the dibrominated species. jcu.edu.au

| Parameter | Effect on Reaction | Optimization Goal |

| Temperature | Affects reaction rate and side product formation. Exothermic reactions need control. newcastle.edu.au | Maintain optimal temperature to maximize selectivity for the 2-bromo isomer and prevent runaway reactions. newcastle.edu.au |

| Solvent | Influences reagent solubility, reactivity, and reaction pathway. jcu.edu.auscielo.br | Select a solvent (e.g., Acetic Acid, DMF) that promotes high regioselectivity and facilitates product isolation. jcu.edu.aunewcastle.edu.au |

| Reaction Time | Determines the extent of conversion. scielo.br | Monitor the reaction to stop at maximum conversion of starting material without significant byproduct formation. scielo.br |

| Stoichiometry | The molar ratio of brominating agent to substrate controls the degree of bromination. jcu.edu.au | Use ~1 equivalent of the brominating agent (e.g., NBS) to favor monosubstitution. |

This table is interactive. Click on the headers to sort.

Mechanistic and Transformative Reactivity of 2 Bromo 3,4 Dimethylthiophene

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromo Position

The bromine atom at the 2-position of 2-bromo-3,4-dimethylthiophene serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents onto the thiophene (B33073) ring. Palladium-catalyzed reactions are particularly prominent in this context, offering efficient and selective methods for bond formation.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds, involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For this compound, this reaction allows for the introduction of various aryl and heteroaryl groups. A closely related compound, 2-bromo-3-methylthiophene (B51420), has been shown to undergo Suzuki-Miyaura coupling with sterically hindered aryltriolborates in the presence of a copper(I) co-catalyst, which facilitates the transmetalation step. This suggests that this compound would similarly react with a range of arylboronic acids or their derivatives under palladium catalysis. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the bromothiophene to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Table 1: Illustrative Suzuki-Miyaura Coupling of Bromothiophenes (Data extrapolated from reactions of similar bromothiophene derivatives due to a lack of specific literature on this compound)

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | High |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | High |

| 3 | 2-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | Moderate-High |

Stille Coupling and Organotin-Mediated Functionalization

Sonogashira Coupling for Alkynylation and π-Extension

The Sonogashira coupling is a key reaction for the synthesis of arylalkynes and conjugated enynes, involving the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org For this compound, Sonogashira coupling would provide a direct route to 2-alkynyl-3,4-dimethylthiophenes, which are valuable building blocks for extending π-conjugated systems in materials science. The reaction mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) intermediate.

Negishi and Kumada Coupling for C-C Bond Formation

The Negishi and Kumada couplings offer alternative routes for the formation of carbon-carbon bonds. The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. wikipedia.org The reaction is catalyzed by palladium or nickel complexes. wikipedia.org The Kumada coupling, one of the earliest developed cross-coupling reactions, employs Grignard reagents as the organometallic partner with nickel or palladium catalysts. wikipedia.org A review on the reactivity of halo-substituted alkylthiophenes highlights the use of Kumada coupling for C-C bond formation. For instance, 2-bromo-3-methylthiophene can be converted to its Grignard reagent and subsequently coupled with other aryl halides. jcu.edu.au This indicates that this compound would be a suitable substrate for both Negishi and Kumada couplings to introduce a variety of alkyl, vinyl, and aryl substituents.

Direct Arylation and C-H Activation Strategies

Direct arylation via C-H activation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. For 3,4-dimethylthiophene (B1217622), direct arylation would likely occur at the more accessible 2- and 5-positions. In the case of this compound, direct arylation strategies would typically involve the coupling of an aryl halide with the C-H bond at the 5-position of the thiophene ring. Palladium catalysts are commonly employed for this transformation, often in the presence of a phosphine (B1218219) ligand and a base.

Nucleophilic Aromatic Substitution (SNAr) on Brominated Thiophenes

Nucleophilic aromatic substitution (SNAr) provides a pathway for the replacement of the bromine atom in this compound with a nucleophile. This reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. While the methyl groups at the 3- and 4-positions are electron-donating, SNAr reactions on bromothiophenes can still occur, particularly with strong nucleophiles or under forcing conditions. For example, studies on nitro-substituted bromothiophenes have shown that they readily undergo SNAr with amines. nih.gov The reaction of this compound with nucleophiles such as alkoxides or amines would lead to the corresponding 2-alkoxy- or 2-amino-3,4-dimethylthiophenes.

Electrophilic Reactions Beyond Halogenation (e.g., Trifluoroacetylation)

Electrophilic aromatic substitution is a fundamental reaction class for thiophenes. While halogenation is common, other electrophilic transformations such as trifluoroacetylation introduce valuable trifluoromethylcarbonyl moieties. Trifluoroacetylation of thiophene rings is typically accomplished using trifluoroacetic anhydride (B1165640) (TFAA), often in the presence of a Lewis acid or a base.

For this compound, the outcome of electrophilic substitution is governed by the interplay of the directing effects of the substituents. The two methyl groups at the 3- and 4-positions are electron-donating and activate the thiophene ring towards electrophilic attack. Conversely, the bromine atom at the 2-position is deactivating due to its inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions. In the thiophene ring, this corresponds primarily to the 5-position.

The combined effect of the activating methyl groups and the deactivating but ortho-, para-directing bromo group would strongly favor electrophilic substitution at the vacant 5-position. The bromine atom's deactivating nature suggests that this compound would be less reactive towards trifluoroacetylation than its non-brominated counterpart, 3,4-dimethylthiophene. Studies on other thiophenes have shown that those with weak electron-donating groups can give low yields in trifluoroacetylation reactions.

While no specific studies on the trifluoroacetylation of this compound are prominently available, analogous reactions on substituted thiophenes provide insight. For instance, the trifluoroacetylation of the more electron-rich 2-ethoxy-3,4-dimethylthiophene proceeds in high yield, demonstrating the feasibility of substitution at the 5-position. Given the electronic properties of the substituents on this compound, the expected product of trifluoroacetylation would be 2-bromo-3,4-dimethyl-5-(trifluoroacetyl)thiophene.

Table 1: Predicted Outcome of Trifluoroacetylation of this compound

| Reactant | Reagent | Expected Product |

|---|

Radical Processes and Oxidative Coupling Reactions

The carbon-bromine bond in this compound can potentially undergo homolytic cleavage under radical conditions (e.g., photolysis or high temperatures) to generate a 3,4-dimethylthien-2-yl radical. This reactive intermediate could then participate in various radical chain reactions. However, literature detailing such specific radical processes for this compound is scarce.

A more synthetically relevant transformation involving radical-like intermediates is oxidative coupling. Palladium-catalyzed oxidative coupling reactions, particularly those involving C-H bond activation, have emerged as powerful tools for the formation of carbon-carbon bonds. These reactions allow for the direct coupling of two aromatic units, such as the formation of bithiophenes.

Research on other brominated thiophenes has demonstrated the feasibility of selective oxidative homocoupling at a C-H bond while leaving a C-Br bond intact. Specifically, palladium-catalyzed coupling of bromothiophene derivatives can occur at the C-H bond adjacent to the sulfur atom (the α-position) nih.gov. This selectivity is particularly valuable as it preserves the carbon-bromine bond for subsequent cross-coupling reactions.

In the case of this compound, the only available α-C-H bond is at the 5-position. Therefore, under appropriate palladium catalysis in the presence of an oxidant (often a silver salt), it is expected to undergo oxidative homocoupling to yield 5,5'-bis(2-bromo-3,4-dimethylthienyl). This reaction proceeds via a mechanism that involves the activation of the C-H bond at the 5-position by the palladium catalyst.

A plausible catalytic cycle involves the formation of a palladium-thiophene intermediate at the C5-H bond, followed by an oxidative step that leads to the coupling of two such units and regeneration of the active palladium catalyst. The presence of the bromine atom is crucial, as it remains untouched and is available for further synthetic transformations of the resulting bithiophene.

Table 2: Analogous Palladium-Catalyzed Oxidative Homocoupling of Bromothiophenes

| Substrate | Catalyst | Activator/Oxidant | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromo-3-methylthiophene | PdCl₂(PhCN)₂ | AgNO₃ / KF | 5,5'-Dibromo-4,4'-dimethyl-2,2'-bithiophene | 55% | researchgate.net |

Based on these analogous findings, a proposed oxidative coupling of this compound is presented below.

Table 3: Proposed Oxidative Homocoupling of this compound

| Proposed Reaction | Reagents and Conditions | Expected Product |

|---|

This selective oxidative coupling provides a direct route to symmetrically substituted, halogenated bithiophenes, which are valuable precursors for conjugated polymers and other advanced materials.

Applications of 2 Bromo 3,4 Dimethylthiophene As a Key Synthetic Building Block

Construction of Oligothiophene and Polythiophene Architectures

The synthesis of well-defined oligothiophenes and polythiophenes is a cornerstone of organic electronics research. 2-Bromo-3,4-dimethylthiophene serves as a fundamental monomer for creating these conjugated systems. Metal-mediated cross-coupling reactions, such as Kumada, Stille, and Suzuki-Miyaura couplings, are extensively used to form the carbon-carbon bonds necessary to link thiophene (B33073) units together. The polymerization of this compound typically proceeds via a chain-growth mechanism, leading to the formation of poly(3,4-dimethylthiophene) with 2,5-linkages along the polymer backbone. This controlled polymerization is essential for producing materials with predictable properties and high performance in electronic devices.

In the design of conjugated polymers for organic electronics, the structure of the monomer unit is critical as it dictates the properties of the final material. The substitution pattern on the thiophene ring influences solubility, processability, and the electronic characteristics of the polymer. While long alkyl chains are often added at the 3-position to ensure solubility, the use of this compound offers a different design strategy.

The two methyl groups at the 3- and 4-positions create significant steric hindrance between adjacent monomer units in the polymer chain. This steric pressure forces the thiophene rings to twist out of plane, disrupting the planarity of the polymer backbone. This twisting has two major consequences:

Increased Bandgap: A more twisted backbone reduces the effective conjugation length, leading to a larger highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap. This results in a blue-shift in the polymer's absorption and emission spectra.

Modified Morphology: The non-planar structure can inhibit close packing of the polymer chains in the solid state, potentially leading to more amorphous films.

Therefore, using this compound as a monomer allows for precise tuning of the optoelectronic properties of the resulting polymer by controlling the backbone conformation.

Poly(3,4-dimethylthiophene), synthesized from its bromo-precursor, is a π-conjugated polymer with semiconducting properties relevant for various optoelectronic applications. Polythiophenes are a major class of materials used in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Thin-Film Transistors (OTFTs).

The electrochemical and optical properties of poly(3,4-dimethylthiophene) demonstrate its potential as an active material in these devices. For instance, polymers based on this structure exhibit fluorescence, a key requirement for the emissive layer in OLEDs. In OTFTs, the charge carrier mobility is a critical parameter, which is influenced by the polymer's structure and solid-state packing. For OPVs, the polymer's absorption spectrum and energy levels determine its efficiency as a light-harvesting donor material. The specific properties of poly(3,4-dimethylthiophene) make it a subject of research for these applications.

Table 1: Reported Properties of Poly(3,4-dimethylthiophene) Relevant to Optoelectronic Applications

| Property | Value / Observation | Application Relevance |

|---|---|---|

| Fluorescence Emission | Observed at approximately 565 nm. | Suitable for use as an emissive material in OLEDs. |

| Conductivity | The polymer is a semiconductor; conductivity is tunable through doping. | Essential for charge transport in OLEDs, OPVs, and OTFTs. |

| Electrochemical Behavior | Shows stable redox chemistry. | Important for device stability and performance over time. |

Intermediate in the Synthesis of Complex Heterocyclic Systems

The bromine atom in this compound acts as a versatile synthetic handle, making the compound a valuable intermediate in the construction of more complex heterocyclic systems. Through palladium-catalyzed cross-coupling reactions, the bromo-group can be selectively replaced with a wide variety of other chemical moieties.

For example, in Suzuki-Miyaura coupling reactions, this compound can be reacted with various aryl or heteroaryl boronic acids. This allows for the direct formation of a carbon-carbon bond, linking the 3,4-dimethylthiophene (B1217622) core to other aromatic systems. This method is a powerful tool for building up large, conjugated molecules with tailored electronic and photophysical properties. The regioselective nature of these reactions, which preferentially occur at the carbon-bromine bond, is crucial for synthesizing structurally precise organic compounds.

Precursor for Advanced Ligand Scaffolds in Catalysis

In the field of catalysis, ligands play a critical role in modulating the activity and selectivity of metal catalysts. Thiophene-based structures are often incorporated into ligand scaffolds. This compound can serve as a precursor for such ligands. A common synthetic strategy involves a halogen-metal exchange reaction, where the bromine atom is replaced with lithium, followed by quenching with an electrophile containing a donor atom like phosphorus.

For instance, reacting 2-lithio-3,4-dimethylthiophene (generated in situ from the bromo-precursor) with chlorodiphenylphosphine would yield (3,4-dimethylthiophen-2-yl)diphenylphosphine. This product is a phosphine (B1218219) ligand, where the thiophene unit can electronically influence the properties of the attached metal center. The steric bulk provided by the two methyl groups can also create a specific coordination environment around the metal, which can be beneficial for controlling the stereoselectivity of a catalytic reaction.

Role in Scaffold Diversity for Medicinal and Agrochemical Research (Chemical Synthesis Focus)

Thiophene-containing molecules are of great interest in medicinal and agrochemical research, with many exhibiting a wide range of biological activities. The 3,4-dimethylthiophene core can serve as a central scaffold, and this compound is the key starting material for generating molecular diversity around this core.

The focus in a synthetic chemistry context is the ability to rapidly generate libraries of related compounds for high-throughput screening. Using the bromo-substituent as an anchor point, a multitude of different functional groups and structural motifs can be introduced at the 2-position. Key synthetic reactions enabling this diversification include:

Suzuki-Miyaura Coupling: Attaching various aryl and heteroaryl groups.

Stille Coupling: Coupling with organostannanes to introduce alkyl, vinyl, or aryl groups.

Buchwald-Hartwig Amination: Forming carbon-nitrogen bonds to introduce a wide range of amine functionalities.

Sonogashira Coupling: Creating carbon-carbon triple bonds by reacting with terminal alkynes.

This synthetic flexibility allows chemists to systematically modify the structure of the parent compound and explore the structure-activity relationship (SAR), which is a fundamental practice in the discovery of new drugs and agrochemicals.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. For a substituted thiophene (B33073) like 2-Bromo-3,4-dimethylthiophene, DFT calculations can elucidate the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical as they govern the molecule's electronic properties and reactivity. wikipedia.orgossila.com

The electronic structure of this compound is influenced by the interplay of its substituents. The methyl groups at the C3 and C4 positions are electron-donating, which tends to raise the energy of the HOMO. Conversely, the bromine atom at the C2 position is inductively electron-withdrawing but can participate in resonance, donating lone-pair electron density to the π-system.

In related molecules like 2,5-dibromo-3-methylthiophene, DFT studies at the B3LYP/6-31G(d,p) level show that the HOMO is typically dispersed across both the thiophene ring and any attached aryl moieties. researchgate.net The LUMO is similarly delocalized. For this compound, the HOMO would be expected to be a π-orbital with significant contributions from the sulfur atom and the double bonds of the thiophene ring, as well as the methyl groups. The LUMO would likely be a π* anti-bonding orbital.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A smaller gap generally implies higher chemical reactivity and is associated with the energy of the lowest electronic transition. wikipedia.org DFT calculations on various substituted thiophenes have shown HOMO-LUMO gaps typically in the range of 3.8 to 4.7 eV, indicating significant electronic stability. researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|---|

| 2-Bromo-5-(phenyl)-3-methylthiophene | -5.69 | -1.29 | 4.40 |

| 2-Bromo-5-(4-chlorophenyl)-3-methylthiophene | -5.83 | -1.54 | 4.29 |

| 2-Bromo-5-(4-methoxyphenyl)-3-methylthiophene | -5.46 | -1.18 | 4.28 |

Data in the table is derived from computational studies on analogous compounds for illustrative purposes. researchgate.net

Prediction of Reactivity and Reaction Pathways via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the reactivity of molecules and mapping potential reaction pathways. scienceopen.com By analyzing the electron density distribution, molecular electrostatic potential (MEP), and frontier orbitals, one can identify the most probable sites for electrophilic and nucleophilic attack.

For this compound, the following predictions can be made:

Electrophilic Aromatic Substitution: The thiophene ring is electron-rich and generally reactive towards electrophiles. The electron-donating methyl groups at C3 and C4 further activate the ring. The directing effect of the substituents would favor electrophilic attack at the C5 position, which is the most electronically enriched and sterically accessible carbon.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions on thiophene rings are less common unless activated by strong electron-withdrawing groups. nih.gov While the bromine atom is a good leaving group, the electron-donating methyl groups would disfavor a classical SNAr mechanism.

Metal-Catalyzed Cross-Coupling: The C-Br bond at the C2 position is a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Kumada couplings. jcu.edu.au Quantum chemical calculations can model the oxidative addition step, which is often rate-limiting, to predict the feasibility and potential yields of such reactions. Studies on related halothiophenes have extensively used these methods to understand reaction mechanisms. nih.gov

Lithiation: Reaction with strong bases like n-butyllithium would likely lead to lithium-halogen exchange at the C2 position or deprotonation at the most acidic C-H position (C5). Computational modeling of the transition states can predict the kinetic and thermodynamic products of such reactions.

The artificial force induced reaction (AFIR) method is an advanced computational technique that can systematically explore reaction pathways between given reactants to discover novel chemical transformations without prior mechanistic knowledge. scienceopen.com

Theoretical Spectroscopic Characterization (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational methods can predict spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. For this compound, one would expect:

¹H NMR: A single aromatic proton at the C5 position. Its chemical shift would be influenced by the adjacent sulfur atom, the C4-methyl group, and the long-range effect of the bromine. Predictions based on related structures suggest this proton would appear in the aromatic region, likely around 6.5-7.5 ppm. The two methyl groups would appear as singlets in the aliphatic region, with slightly different chemical shifts due to their proximity to either the bromine atom or the sulfur atom.

¹³C NMR: Five distinct signals for the thiophene ring carbons and two signals for the methyl carbons would be predicted. The carbon bearing the bromine (C2) would be significantly affected by the heavy atom effect.

UV-Vis Absorption: The electronic absorption spectrum can be simulated using Time-Dependent DFT (TD-DFT). The primary absorption band in thiophene derivatives corresponds to the π → π* transition, and its maximum wavelength (λmax) is directly related to the HOMO-LUMO energy gap. The combination of electron-donating methyl groups and the bromo substituent would be expected to cause a bathochromic (red) shift in λmax compared to unsubstituted thiophene. While experimental data on similar molecules like 2-bromo-3-hexyl-5-iodothiophene (B174538) has been used to monitor polymerization reactions, theoretical calculations provide a direct link between electronic structure and the observed spectrum. researchgate.net

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H5 (aromatic) | ~7.0 - 7.2 | Singlet |

| CH3 at C3 | ~2.1 - 2.3 | Singlet |

| CH3 at C4 | ~2.0 - 2.2 | Singlet |

Note: These are estimated values. Actual experimental values may vary.

Conformational Analysis and Intermolecular Interactions

The thiophene ring itself is planar and rigid. mdpi.com Therefore, the conformational analysis of this compound primarily concerns the rotation of the two methyl groups. The energy barrier for methyl group rotation is typically low, meaning that at room temperature, these groups are freely rotating. DFT calculations can map the potential energy surface of these rotations to identify the most stable (lowest energy) conformation, which is likely a staggered arrangement to minimize steric hindrance.

The study of intermolecular interactions is crucial for understanding the solid-state packing and bulk properties of the material. Quantum chemical computations can identify and quantify non-covalent interactions. For this compound, several types of interactions are plausible:

π-π Stacking: The aromatic thiophene rings can stack on top of each other, an interaction that is important for charge transport in organic semiconductor materials.

C-H···π Interactions: The hydrogen atoms of the methyl groups can interact with the π-electron cloud of an adjacent thiophene ring.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with a nucleophilic site on a neighboring molecule, such as the sulfur atom (C-Br···S) or the π-system (C-Br···π).

Hirshfeld surface analysis is a computational tool that can visualize and quantify these intermolecular contacts in a crystal lattice, providing a detailed picture of the packing environment. uomphysics.net

Quantitative Structure-Property Relationship (QSPR) Modeling of Thiophene Derivatives

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of compounds with their physical properties or biological activities. nih.gov These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, topological) for a series of molecules and then using regression analysis to build a mathematical equation that predicts a specific property.

While no specific QSPR models for this compound have been published, it could be included as part of a larger dataset of thiophene derivatives to develop such models. For instance, various studies have successfully created QSAR models for thiophene derivatives to predict properties like:

Antitubercular activity

Antibacterial activity

Corrosion inhibition

Performance in organic electronics

To build such a model, one would first compute a wide range of molecular descriptors for this compound using software packages. These descriptors could include HOMO/LUMO energies, dipole moment, molecular weight, logP, surface area, and various topological indices. These calculated values would then be used within the established QSAR model to predict the property of interest for the target molecule.

Advanced Spectroscopic and Chromatographic Methods for Research Characterization of Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is a critical tool in the analysis of synthetic products derived from 2-Bromo-3,4-dimethylthiophene. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule, thereby confirming its molecular formula. nih.gov

When a new derivative is synthesized, HRMS is employed to verify that the intended chemical transformation has occurred. For instance, in a substitution reaction where the bromine atom is replaced by another functional group, the resulting product will have a distinct molecular weight. HRMS can confirm this change with high certainty. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) is a key diagnostic feature. nih.gov The disappearance of this isotopic signature in the product spectrum, coupled with the appearance of a new molecular ion peak corresponding to the expected mass of the derivative, provides strong evidence of a successful reaction.

Direct infusion electrospray ionization (ESI) coupled with a high-resolution analyzer, such as an Orbitrap, is a common setup for analyzing these compounds. nih.gov This technique is particularly useful for identifying and confirming the molecular formulas of reaction products, intermediates, and even byproducts in complex reaction mixtures.

Table 1: Illustrative HRMS Data for a Hypothetical Reaction Product

| Parameter | Value |

| Expected Formula | C12H13NOS |

| Calculated Mass | 219.0718 |

| Measured Mass | 219.0715 |

| Mass Error | -1.37 ppm |

| Instrumentation | Orbitrap Mass Spectrometer |

This interactive table showcases how the measured mass from HRMS closely matches the calculated mass for a hypothetical derivative, confirming its molecular formula with a very low mass error.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

While one-dimensional (1D) NMR (1H and 13C) provides fundamental information about the chemical environment of protons and carbons, multi-dimensional NMR techniques are essential for the complete and unambiguous structural elucidation of complex derivatives of this compound. researchgate.netresearchgate.net These techniques reveal through-bond and through-space correlations between nuclei, allowing for the piecing together of the molecular puzzle.

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (1H-1H) spin-spin couplings. youtube.comsdsu.edu In a derivative of this compound, COSY spectra would reveal correlations between protons on adjacent carbon atoms, helping to establish the connectivity within substituent groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (1H-13C). youtube.comsdsu.edu This is invaluable for assigning carbon signals based on their attached, and more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that shows correlations between protons and carbons that are two or three bonds away (2JCH and 3JCH couplings). youtube.comsdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for linking different fragments of a molecule together. For instance, an HMBC experiment could show a correlation from the methyl protons to the carbons of the thiophene (B33073) ring, confirming their attachment point.

By combining information from these multi-dimensional NMR experiments, chemists can confidently determine the precise structure of newly synthesized molecules, including the regiochemistry of substitution on the thiophene ring.

X-ray Crystallography for Elucidating Solid-State Molecular Architectures of Derivatives

This technique is particularly insightful for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern how molecules pack in a crystal lattice. nih.gov Such information is crucial for materials science applications where the solid-state arrangement of molecules influences properties like conductivity and optical behavior. For example, the crystal structure of a derivative can reveal how the thiophene rings are oriented relative to each other, which can impact electronic communication between molecules. The crystallographic data for derivatives can be deposited in crystallographic databases, providing a permanent and highly detailed record of their molecular architecture.

Table 2: Representative Crystallographic Data for a Thiophene Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 9.8 Å, β = 105° |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.45 g/cm³ |

This interactive table presents typical crystallographic data obtained from an X-ray diffraction experiment on a hypothetical thiophene derivative.

Advanced Chromatographic Techniques for Separation and Purity Analysis in Synthetic Endeavors

Chromatographic methods are indispensable for both the purification of synthesized derivatives and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques. rsc.orgnsf.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating mixtures of compounds. nih.gov Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is frequently used to separate thiophene derivatives from starting materials and byproducts. The purity of a synthesized compound can be determined by the presence of a single peak in the chromatogram, and the area under the peak is proportional to its concentration. Preparative HPLC can be used to isolate pure compounds on a larger scale. nsf.gov

Gas Chromatography (GC): For volatile and thermally stable derivatives of this compound, GC is an excellent method for purity analysis. rsc.orgshimadzu.com The sample is vaporized and passed through a column, and components are separated based on their boiling points and interactions with the stationary phase. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the components of a mixture.

The choice between HPLC and GC depends on the physical properties of the derivative, such as its polarity, volatility, and thermal stability. These techniques are crucial for ensuring that subsequent spectroscopic analysis is performed on a pure sample and for reporting the purity of the final product.

UV-Vis, IR, and Raman Spectroscopy for Characterizing Electronic and Vibrational Properties of Functionalized Thiophenes

UV-Vis, IR, and Raman spectroscopy provide valuable information about the electronic and vibrational properties of molecules. These techniques are used to characterize the functional groups present in a molecule and to study its electronic structure. iosrjournals.orgijsrset.com

UV-Vis Spectroscopy: UV-Visible spectroscopy probes the electronic transitions within a molecule. sharif.edusharif.edu Thiophene and its derivatives typically exhibit characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the nature and position of substituents on the thiophene ring. Functionalization of the this compound core can lead to shifts in the absorption maxima (λmax), providing evidence of changes in the electronic structure and conjugation of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. iosrjournals.orgscialert.net For example, the introduction of a carbonyl group (C=O) into a derivative of this compound would result in a strong absorption band in the region of 1650-1800 cm-1. The C-Br stretch of the starting material would have a characteristic absorption in the fingerprint region, which would be absent in the spectrum of a successfully substituted product.

Together, these spectroscopic techniques provide a comprehensive picture of the electronic and vibrational properties of the synthesized derivatives, complementing the structural information obtained from mass spectrometry, NMR, and X-ray crystallography.

Future Directions and Emerging Research Avenues in 2 Bromo 3,4 Dimethylthiophene Chemistry

Development of Sustainable and Eco-Friendly Synthetic Methodologies

Currently, specific sustainable or eco-friendly synthetic methodologies for 2-Bromo-3,4-dimethylthiophene are not well-documented in publicly available research. The development of such methods is a critical first step in making this compound more accessible for further study. Future research could focus on:

Direct C-H Bromination: Investigating the selective bromination of 3,4-dimethylthiophene (B1217622) using greener brominating agents and catalysts, avoiding harsh conditions and toxic reagents.

One-Pot Syntheses: Designing multi-component reactions that construct the thiophene (B33073) ring and introduce the bromo and methyl groups in a single, atom-economical step.

Flow Chemistry: Adapting synthetic routes to continuous flow processes, which can offer improved safety, efficiency, and scalability, as has been demonstrated for other brominated thiophenes. google.com

A comparative table of potential green synthesis strategies is presented below, based on general principles of sustainable chemistry.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Catalytic C-H Bromination | High atom economy, reduced waste | Catalyst development, regioselectivity control |

| One-Pot Reactions | Reduced purification steps, time-efficient | Optimization of reaction conditions for multiple steps |

| Flow Chemistry | Enhanced safety, scalability, precise control | Reactor design, optimization of flow parameters |

Exploration of Novel Reactivity Modes and Unconventional Catalytic Systems

The reactivity of this compound is largely inferred from the behavior of other brominated thiophenes. Systematic studies are needed to elucidate its specific reaction kinetics and explore new transformations. sigmaaldrich.com Key areas for investigation include:

Cross-Coupling Reactions: While Suzuki, Stille, and Kumada couplings are standard for similar compounds, optimizing these reactions for this compound with unconventional catalysts (e.g., earth-abundant metals) could yield novel materials.

Metal-Halogen Exchange: Detailed studies on the kinetics and thermodynamics of lithium-bromine or magnesium-bromine exchange would be foundational for its use as a nucleophilic intermediate.

Photocatalysis and Electrocatalysis: Employing light or electricity to drive reactions could uncover new reactivity pathways that are not accessible through traditional thermal methods.

Integration into Next-Generation Functional Materials and Devices

Substituted thiophenes are cornerstones of organic electronics. researchgate.net Research into incorporating this compound into advanced materials could be a fruitful endeavor. The methyl groups at the 3 and 4 positions can influence the solubility, morphology, and electronic properties of resulting polymers or small molecules. Potential applications to explore include:

Organic Photovoltaics (OPVs): As a monomer for conjugated polymers, the specific substitution pattern could influence the polymer's band gap and charge mobility.

Organic Field-Effect Transistors (OFETs): The dimethyl substitution may enhance the processability and thin-film characteristics of semiconducting materials.

Organic Light-Emitting Diodes (OLEDs): The compound could serve as a building block for novel host or emissive materials.

Computational Design and Prediction of Novel Thiophene-Based Architectures

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of yet-to-be-synthesized molecules. jcu.edu.augoogle.com For this compound, computational studies could:

Predict Electronic Properties: Calculate the HOMO/LUMO energy levels, ionization potential, and electron affinity to guide the design of new electronic materials.

Model Polymer Architectures: Simulate the conformational and electronic properties of polymers derived from this monomer to predict their performance in devices.

Investigate Reaction Mechanisms: Computationally model transition states and reaction pathways to understand its reactivity and guide the development of new synthetic methods.

The following table outlines key molecular properties of this compound and its parent compound, 3,4-dimethylthiophene, that could be targeted for computational investigation.

| Property | Significance | Potential Impact of 2-Bromo Substitution |

| HOMO/LUMO Energies | Determines electronic and optical properties | Lowering of energy levels, red-shift in absorption |

| Torsional Angles in Polymers | Affects planarity and charge transport | Steric effects influencing backbone conformation |

| Bond Dissociation Energy (C-Br) | Relates to reactivity in cross-coupling | Key parameter for synthetic feasibility |

Synergistic Approaches Combining Synthesis, Theory, and Application in Interdisciplinary Fields

The most impactful research on this compound will likely come from an interdisciplinary approach. A synergistic workflow would involve:

Computational Design: Theoretical prediction of promising molecular architectures based on the this compound core.

Sustainable Synthesis: Development of efficient and green methods to produce the target molecules.

Characterization and Device Fabrication: Thoroughly characterizing the new materials and testing their performance in relevant applications.

Feedback and Optimization: Using experimental results to refine theoretical models and guide the design of the next generation of materials.

Such a collaborative effort would not only fill the knowledge gap regarding this specific compound but also contribute to the broader advancement of materials science and organic chemistry.

Q & A

Q. Optimization Tips :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but may increase side reactions.

- Temperature : Lower temperatures (0–5°C) favor mono-bromination, while higher temperatures accelerate di-bromination.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >90% purity .

Which spectroscopic techniques are most effective for characterizing this compound, and what key features confirm its structure?

Q. Basic

- : Methyl groups at C3 and C4 appear as singlets (δ 2.1–2.3 ppm). The thiophene ring protons (C5-H) resonate as a doublet (δ 6.8–7.0 ppm) due to coupling with C2-Br .

- : C2 (bearing Br) appears at ~120 ppm (deshielded), while methyl carbons are at 15–20 ppm.

- Mass Spectrometry : Molecular ion peak at 194 (CHBrS) with isotopic patterns confirming bromine .

- IR Spectroscopy : C-Br stretch at ~550 cm and aromatic C-S vibrations at 700–800 cm.

How do the methyl substituents at the 3- and 4-positions affect the electronic properties and reactivity of this compound in cross-coupling reactions?

Advanced

The methyl groups exert steric and electronic effects:

- Steric Hindrance : Bulky methyl groups at C3/C4 reduce accessibility to the C2-Br site, slowing nucleophilic substitution but favoring oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .

- Electronic Effects : Methyl groups are electron-donating (+I effect), increasing electron density at C2. This stabilizes transition states in electrophilic substitutions but may reduce oxidative addition efficiency.

- Reactivity Comparison : Compared to unsubstituted 2-bromothiophene, the dimethyl derivative shows 20–30% lower yields in Suzuki couplings due to steric constraints .

What strategies can mitigate steric hindrance in nucleophilic substitution reactions involving this compound?

Q. Advanced

- Catalyst Design : Use bulky ligands (e.g., -BuP) in Pd-catalyzed reactions to stabilize intermediates .

- Solvent Optimization : High-boiling solvents (e.g., DMSO) enhance reaction rates by improving solubility.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and minimizes decomposition .

- Alternative Nucleophiles : Soft nucleophiles (e.g., thiolates) exhibit better tolerance to steric effects than hard nucleophiles (e.g., amines) .

How can computational chemistry predict the regioselectivity of this compound in transition metal-catalyzed reactions?

Advanced

Density Functional Theory (DFT) calculations reveal:

- Electrophilic Aromatic Substitution : Methyl groups direct bromine to the less hindered C2 position via steric maps and frontier molecular orbital analysis .

- Cross-Coupling Reactions : Fukui indices predict higher reactivity at C2, while distortion/interaction models quantify steric barriers (e.g., 15 kcal/mol higher activation energy for C5 substitution) .

- Ligand Effects : Computational screening identifies as optimal for balancing electron donation and steric bulk in Pd-catalyzed couplings .

What are the primary applications of this compound in materials science, particularly in conjugated polymer synthesis?

Basic

This compound serves as a monomer in:

- Conjugated Polymers : Copolymerized with EDOT (3,4-ethylenedioxythiophene) to create low-bandgap polymers (1.8–2.2 eV) for organic photovoltaics .

- Organic Semiconductors : Methyl groups enhance solubility and film-forming properties, achieving hole mobilities of 0.1–0.5 cm/V·s in OFETs .

- Electrochromic Materials : Dimethyl substitution stabilizes oxidized states, enabling color transitions from blue to transparent .

In medicinal chemistry, how does the bromine atom in this compound influence its potential as a pharmacophore or synthetic intermediate?

Q. Advanced

- Bioisosterism : Bromine mimics hydrophobic groups (e.g., methyl or chlorine) in receptor binding, enhancing lipophilicity (logP ~2.5) .

- Targeted Drug Delivery : The C-Br bond undergoes Suzuki coupling with boronic acid-functionalized targeting moieties (e.g., folate derivatives) .

- Antimicrobial Activity : Preliminary studies show MIC values of 8–16 µg/mL against Staphylococcus aureus, attributed to thiophene ring interactions with bacterial membranes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.